

Technical Guide: Spectral Data for 2-Iodo-5-nitrosobenzamide and Related Compounds

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Compound of Interest

Compound Name: 2-Iodo-5-nitrosobenzamide

Cat. No.: B15164458

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, specific experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for **2-Iodo-5-nitrosobenzamide** is not readily available in public databases and literature. This guide provides a summary of available data for structurally related compounds to infer potential spectral characteristics and outlines a general methodology for the synthesis and characterization of the target compound.

Introduction

2-Iodo-5-nitrosobenzamide is a halogenated aromatic nitroso compound. Such molecules are of interest in medicinal chemistry and materials science due to the unique reactivity of the nitroso group and the influence of the iodo-substituent. Spectroscopic characterization is fundamental to confirming the structure and purity of such compounds. This document aims to provide a predictive overview of the spectral properties of **2-Iodo-5-nitrosobenzamide** based on data from analogous structures and to propose a general experimental workflow for its synthesis and analysis.

Spectral Data of Structurally Related Compounds

To approximate the spectral characteristics of **2-Iodo-5-nitrosobenzamide**, data from related iodo- and nitro/nitroso-substituted benzamides and similar aromatic compounds are presented below. These compounds share key structural motifs that influence their spectral properties.

Compound Name	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	IR (cm ⁻¹)
2-Iodo-N-isopropyl-5-methoxybenzamide	7.76 (1H, d, J=7.3), 7.59 (1H, td, J=7.3, 1.4), 7.50-7.47 (1H, m), 7.39-7.35 (1H, m), 3.16-3.13 (2H, m), 2.71-2.68 (2H, m)	207.1, 155.1, 137.0, 134.6, 127.2, 126.6, 123.7, 36.2, 25.7	Data not available in provided search results
1-Iodo-2-nitrobenzene	8.035 (A), 7.845 (B), 7.488 (C), 7.275 (D) with J(A,C)=1.5Hz, J(A,D)=7.8Hz, J(B,C)=7.9Hz, J(B,D)=1.8Hz	Data not available in provided search results	Data not available in provided search results
2-Iodo-5-nitrobenzoic acid	Data not available in provided search results	Data not available in provided search results	Data not available in provided search results

Predicted Spectral Characteristics of 2-Iodo-5-nitrosobenzamide

Based on general principles of NMR and IR spectroscopy for aromatic compounds, the following characteristics can be predicted for **2-Iodo-5-nitrosobenzamide**.

¹H NMR Spectroscopy

The aromatic region would likely display three distinct signals corresponding to the protons on the benzene ring. The chemical shifts would be influenced by the electron-withdrawing nature of the iodo, nitroso, and benzamide groups. The protons ortho to the iodo and nitroso groups would be expected to be the most deshielded (downfield shift). The amide protons (-CONH₂) would appear as a broad singlet, typically in the range of 5.5-8.5 ppm, and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum would show six signals for the aromatic carbons and one for the carbonyl carbon of the amide. The carbon bearing the iodo group (C-I) would exhibit a characteristic upfield shift due to the heavy atom effect. The carbons attached to the electron-withdrawing nitroso and amide groups would be shifted downfield.

IR Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

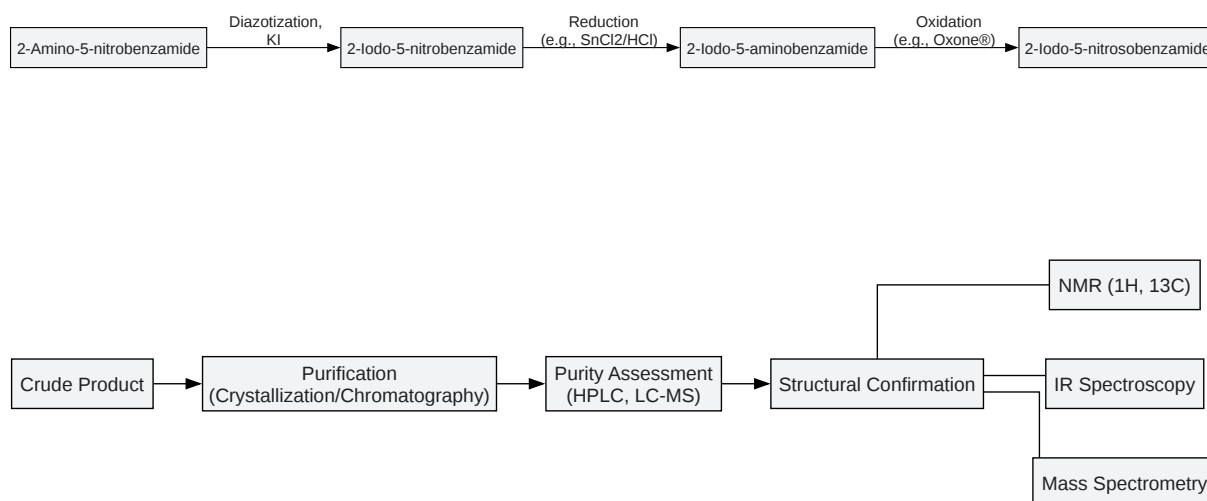
- N-H stretching of the primary amide would appear as two bands in the region of 3400-3100 cm^{-1} .
- C=O stretching (Amide I band) would be a strong absorption around 1680-1640 cm^{-1} .
- N-H bending (Amide II band) would be observed near 1640-1550 cm^{-1} .
- N=O stretching of the nitroso group is expected in the range of 1500-1620 cm^{-1} for aromatic nitroso compounds.^[1]
- C-I stretching would appear in the far-infrared region, typically below 600 cm^{-1} .

Proposed Experimental Workflow

The synthesis and characterization of **2-Iodo-5-nitrosobenzamide** would likely follow a multi-step process. Below is a proposed workflow, visualized using Graphviz.

Synthetic Pathway

A plausible synthetic route could involve the diazotization of an appropriate amino-iodobenzamide followed by a Sandmeyer-type reaction or direct reduction of a corresponding nitro compound. A more direct approach might involve the oxidation of a hydroxylamine precursor.



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References

- 1. baranlab.org [baranlab.org]
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